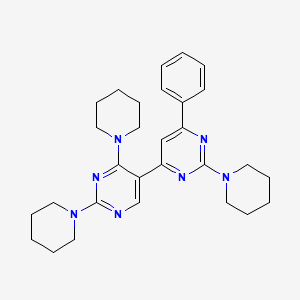
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide, also known as EMDB or ethofumesate, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1970s and has since been used in various crops such as cereals, sugar beets, and potatoes.
Wirkmechanismus
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide works by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in plants. This leads to the disruption of cell wall formation and ultimately, the death of the plant. This compound also inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. This compound has been shown to have no adverse effects on soil microorganisms, and has a low impact on non-target plants and animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, it has some limitations, such as its short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide, including its potential as an antifungal and antibacterial agent, its use in combination with other herbicides for improved weed control, and its potential for use in non-agricultural settings such as industrial and urban areas. Further research is also needed to better understand the mechanism of action of this compound and its effects on non-target organisms.
In conclusion, this compound is an important herbicide that has been widely used in agriculture for several decades. It has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. This compound has a low toxicity to humans and animals, and has several advantages for lab experiments. There are several future directions for research on this compound, including its potential as an antifungal and antibacterial agent, and its use in non-agricultural settings.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with 4-ethoxyaniline in the presence of thionyl chloride. The resulting product is then purified through recrystallization to obtain this compound in a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It works by inhibiting the growth of weeds by interfering with their cell division process. This compound has also been studied for its potential as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-3-25-13-6-4-12(5-7-13)17-16(20)11-8-14(18(21)22)10(2)15(9-11)19(23)24/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXTXKRIUSSZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5188970.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)

![1-[3-(3-methoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B5189004.png)


![3-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5189019.png)

![N-(4-methoxybenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5189029.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5189036.png)
![2-(2,4-dichlorophenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5189042.png)
